![molecular formula C13H9NO2 B105365 Dibenzo[b,f][1,4]oxazepin-11(10H)-one CAS No. 3158-85-8](/img/structure/B105365.png)
Dibenzo[b,f][1,4]oxazepin-11(10H)-one
Overview
Description
Preparation Methods
Ullmann Condensation
The Ullmann condensation remains a cornerstone for constructing the dibenzoxazepinone scaffold. This method involves coupling 2-chlorobenzoic acid derivatives with 2-aminophenols under basic conditions. For example, 2-chloro-N-(2-hydroxyphenyl)benzamide undergoes intramolecular cyclization in the presence of copper(I) oxide (Cu₂O) as a catalyst, yielding the target compound .
Reaction Conditions :
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Catalyst : Cu₂O (5 mol%)
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Base : Potassium carbonate (K₂CO₃)
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Solvent : Dimethylformamide (DMF)
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Temperature : 120–140°C
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Yield : 65–72%
The reaction proceeds via a copper-mediated aryl ether formation, followed by lactamization. Limitations include moderate yields and the need for high temperatures, which complicate scalability.
Smiles Rearrangement
The Smiles rearrangement offers an alternative pathway through nucleophilic aromatic substitution. N-(2-Hydroxyphenyl)-2-nitrobenzamide rearranges under alkaline conditions to form 3-nitrodibenzo[b,f] oxazepin-11(10H)-one , which is subsequently reduced to the parent compound .
Key Steps :
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Rearrangement : NaOH (2 eq.), ethanol/water (1:1), reflux (4 h).
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Reduction : Iron powder, FeCl₃ catalyst, ethanol/water, reflux (2.5 h) .
This method benefits from high regioselectivity but requires careful control of nitro group positioning to avoid side reactions.
Catalytic Methods
Palladium-Catalyzed Carbonylation
Palladium-catalyzed carbonylation enables efficient ring closure under mild conditions. 2-Bromo-N-(2-hydroxyphenyl)benzamide reacts with carbon monoxide (CO) in the presence of Pd(OAc)₂ and a phosphine ligand, forming the oxazepinone ring via carbonyl insertion .
Optimized Conditions :
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Catalyst : Pd(OAc)₂ (2 mol%)
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Ligand : Xantphos (4 mol%)
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CO Pressure : 1 atm
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Solvent : Toluene
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Yield : 78–85%
This method minimizes byproducts and operates at lower temperatures (80–100°C), making it suitable for thermally sensitive substrates.
Iron-Mediated Reductive Cyclization
Iron-based reduction, as demonstrated in the synthesis of 2-amino derivatives, can be adapted for the parent compound. A mixture of elemental iron and FeCl₃ in ethanol/water reduces nitro intermediates while facilitating cyclization .
Case Study :
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Reductant : Fe⁰ (2 eq.)
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Catalyst : FeCl₃ (0.05 eq.)
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Solvent : Ethanol/water (1:1)
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Temperature : Reflux
This approach combines cost-effectiveness with high efficiency, though it requires stoichiometric iron and generates metal waste.
Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes. A mixture of 2-fluorobenzoic acid and 2-aminophenol in PEG-400 undergoes cyclization under microwave irradiation (300 W, 150°C, 15 min), achieving yields of 88% .
Advantages :
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Solvent : Recyclable PEG-400
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Energy Efficiency : 80% reduction in energy consumption
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Reaction Time : 15 min vs. 4–6 h (conventional heating)
Solvent-Free Mechanochemical Synthesis
Ball milling enables solvent-free synthesis by leveraging mechanical energy. 2-Chlorobenzoic acid and 2-aminophenol are ground with K₂CO₃ in a planetary ball mill (500 rpm, 1 h), yielding 70–75% product .
Conditions :
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Milling Time : 60 min
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Base : K₂CO₃ (1.5 eq.)
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Catalyst : None required
This method eliminates solvent waste and simplifies purification but faces challenges in large-scale implementation.
Industrial-Scale Production
Continuous Flow Synthesis
Continuous flow reactors enhance reproducibility and safety for bulk production. 2-Fluorobenzoic acid and 2-aminophenol are pumped through a heated reactor (180°C, 10 min residence time) with online monitoring, achieving 90% conversion .
Parameters :
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Flow Rate : 2 mL/min
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Pressure : 10 bar
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Catalyst : Immobilized lipase (reusable for 10 cycles)
Comparative Analysis of Methods
Method | Conditions | Yield | Advantages | Limitations |
---|---|---|---|---|
Ullmann Condensation | Cu₂O, DMF, 140°C | 65–72% | Robust, well-established | High temps, moderate yields |
Smiles Rearrangement | NaOH, Fe/FeCl₃, reflux | 94% | High selectivity | Multi-step, metal waste |
Pd-Catalyzed Carbonylation | Pd(OAc)₂, CO, 100°C | 78–85% | Mild conditions, high purity | CO handling, catalyst cost |
Microwave-Assisted | PEG-400, 150°C, 15 min | 88% | Fast, energy-efficient | Specialized equipment required |
Continuous Flow | 180°C, 10 bar | 90% | Scalable, consistent | High initial investment |
Chemical Reactions Analysis
Types of Reactions: Dibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it reacts with sodium dichloroisocyanurate (FiClor) under homogeneous conditions in aqueous ethanol to produce salicylaldehyde, N-formylphenoxazine, and 2-(2-hydroxyphenyl)benzoxazole . Under heterogeneous conditions in chloroform-water mixtures, it forms nuclear chlorinated derivatives such as 7-chloro-, 9-chloro-, and 7,9-dichloro-dibenz[b,f][1,4]-oxazepines .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium dichloroisocyanurate, potassium phosphate, and potassium carbonate. Reaction conditions vary depending on the desired products, with some reactions requiring homogeneous conditions in aqueous ethanol and others requiring heterogeneous conditions in chloroform-water mixtures .
Major Products Formed: The major products formed from the reactions of this compound include salicylaldehyde, N-formylphenoxazine, 2-(2-hydroxyphenyl)benzoxazole, and various nuclear chlorinated derivatives .
Scientific Research Applications
Dibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other heterocyclic compounds . In biology and medicine, its derivatives have been studied for their potential therapeutic properties, including antidepressant and analgesic effects . Additionally, it has applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Dibenzo[b,f][1,4]oxazepin-11(10H)-one and its derivatives involves interactions with various molecular targets and pathways. For example, its oxidation reactions result in the formation of products such as salicylaldehyde and N-formylphenoxazine, which are mediated by the azomethine group in the compound . The specific molecular targets and pathways involved in its biological effects are still under investigation.
Comparison with Similar Compounds
Reactivity and Regioselectivity
- Nucleophilic Substitution: Dibenzo[b,f][1,4]oxazepin-11(10H)-one exhibits distinct regioselectivity compared to five-membered heterocycles (e.g., phthalimide, benzothiophene). Its seven-membered ring favors substitution at specific positions due to ring strain and electronic effects .
- Catalytic Flexibility: Oxazepinones are synthesized via Pd-catalyzed carbonylation or metal-free oxidative C–H amination , whereas thiazepinones often require POCl₃-mediated steps .
Pharmacological Activity
- Oxazepinones: Substitutions at position 11 (e.g., loxapine’s chloro group) enhance antipsychotic efficacy via 5-HT₂A and D₂ receptor antagonism .
- Thiazepinones: Dibenzo[b,f][1,4]thiazepin-11(10H)-one is a key intermediate for quetiapine, a norepinephrine reuptake inhibitor with partial 5-HT₁A agonism .
- Diazepinones: Derivatives with substituents at positions 3 and 10 (e.g., methyl or acetyl groups) show varied binding affinities, suggesting tunable CNS activity .
Biological Activity
Dibenzo[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Overview of this compound
This compound belongs to a class of compounds known for their potential therapeutic applications. Its structure consists of a dibenzoxazepine framework, which is associated with various pharmacological properties.
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets and pathways, potentially involving:
- Enzyme Inhibition : The compound may inhibit enzymes related to various biological processes.
- Receptor Modulation : It might act on specific receptors, influencing signaling pathways.
- Antimicrobial Activity : Some studies suggest it exhibits antimicrobial properties against certain pathogens.
Antimicrobial Properties
Research indicates that this compound possesses notable antimicrobial activity. A study identified derivatives of this compound with significant effects against Giardia duodenalis, a pathogenic protozoan. The IC50 value for one derivative was reported as 0.18 μM, indicating potent anti-parasitic activity .
Compound | Target Organism | IC50 (μM) |
---|---|---|
SN00797640 | Giardia duodenalis | 0.18 |
Regioisomer 2 | Giardia duodenalis | 0.28 |
Anticancer Activity
This compound has also been studied for its potential anticancer effects. Various derivatives have shown cytotoxicity against cancer cell lines, suggesting the compound's utility in cancer therapy. For instance, certain analogs exhibited significant inhibition of cell proliferation in glioma cells .
Case Study 1: Antigiardial Activity
In a screening study focusing on antigiardial compounds, this compound derivatives were identified as hits with potent activity against Giardia duodenalis. The structure–activity relationship (SAR) analysis revealed that modifications in the acylamino group influenced the potency significantly .
Case Study 2: Anticancer Research
Another investigation explored the effects of this compound derivatives on glioma cells. The study found that these compounds could induce cell death through multiple mechanisms, including apoptosis and necroptosis . This highlights their potential as therapeutic agents in oncology.
Synthesis and Derivatives
The synthesis of this compound typically involves base-catalyzed intramolecular nucleophilic substitution reactions. Various synthetic routes have been developed to produce this compound and its derivatives .
Synthetic Pathway Example
A common synthetic route includes the following steps:
- Starting Materials : 2-Aminophenol and 2-fluorobenzonitrile.
- Reagents : Potassium carbonate or potassium phosphate as bases.
- Reaction Conditions : Nucleophilic aromatic substitution followed by cyclization.
Q & A
Q. Basic: What are common synthetic routes for Dibenzo[b,f][1,4]oxazepin-11(10H)-one scaffolds?
Methodological Answer:
- Ulmann Reaction : A classical approach involves coupling 2-halophenols with substituted anilines under copper catalysis, followed by lactamization (e.g., acid-mediated cyclization) to form the oxazepinone core .
- Multicomponent Reactions (MCRs) : Ugi four-component reactions enable rapid diversification by introducing aldehydes and isocyanides to install functional groups (e.g., phenylvinyl moieties) for enhanced binding affinity .
- Palladium-Catalyzed Cyclocarbonylation : Substituted 2-(2-iodophenoxy)anilines undergo intramolecular cyclization using PdI₂/Cytop 292, yielding oxazepinones in good yields under mild conditions .
- Solid-Phase Synthesis : SNAr (nucleophilic aromatic substitution) on AMEBA resin allows efficient parallel synthesis of 2-substituted derivatives for high-throughput screening .
Q. Basic: How is structural characterization performed for this compound derivatives?
Methodological Answer:
- 2D NMR Spectroscopy : Critical for resolving regiochemical ambiguities (e.g., distinguishing 7- vs. 8-acylamino isomers via NOESY and COSY correlations) .
- LCMS/HRMS : Validates molecular weight and purity, particularly for intermediates like nitro-reduced amines or acylated products .
- X-ray Crystallography : Resolves absolute configurations when co-crystallized with target proteins (e.g., PEX14 in Trypanosoma studies) .
- Comparative Analysis : Discrepancies in melting points and ¹H NMR spectra between synthesized and commercial samples can reveal structural misassignments .
Q. Advanced: How can researchers resolve contradictions between commercial and synthesized samples of oxazepinones?
Methodological Answer:
- Independent Resynthesis : Reproduce the compound using alternative routes (e.g., nitro reduction followed by acylation) to confirm structural integrity .
- Spectroscopic Benchmarking : Compare ¹H NMR, LCMS, and melting points with commercial samples. For example, SN00797640 was re-assigned as a 7-acylamino regioisomer after discrepancies were noted .
- Bioactivity Validation : Test both batches in phenotypic assays (e.g., Giardia growth inhibition) to correlate structure with activity. Inactive resynthesized batches suggest misidentified commercial samples .
Q. Advanced: What methodologies are used to study structure-activity relationships (SAR) of antigiardial oxazepinones?
Methodological Answer:
- Regioisomer Synthesis : Prepare 7- and 8-acylamino derivatives via selective acylation to evaluate positional effects on Giardia IC₅₀ values .
- Functional Group Scanning : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on binding .
- Cellular Assays : Dose-response curves in Giardia duodenalis cultures (e.g., BRIS/91/HEPU/1279 strain) quantify potency and selectivity .
- Co-crystallization Studies : Map interactions between active regioisomers and target proteins (e.g., PEX14) to guide rational design .
Q. Advanced: What catalytic systems are effective in synthesizing oxazepinone derivatives?
Methodological Answer:
- PdI₂/Cytop 292 : Enables intramolecular cyclocarbonylation of iodophenoxy anilines with CO insertion, achieving >80% yields .
- μ-Oxo Hypervalent Iodine Catalysis : Metal-free oxidative C–H amination for direct lactam formation under mild conditions .
- Fe(bipy)Cl₄/Al-MCM-41 Nano-reactors : Oxidize riot control agents (e.g., dibenzoxazepine) to oxazepinones using K₂S₂O₈, demonstrating environmental decontamination potential .
Q. Advanced: How can synthetic routes be optimized for regioselective functionalization?
Methodological Answer:
- Protection/Deprotection Strategies : Temporarily mask reactive amines (e.g., using Boc groups) to direct functionalization to specific positions .
- Microwave-Assisted Synthesis : Accelerates SNAr reactions on solid supports, improving regioselectivity and reducing side products .
- Catalytic Hydrogenation : Selective reduction of nitro groups to amines without affecting lactam rings, enabling sequential derivatization .
Q. Advanced: What in silico methods predict binding interactions of oxazepinones with biological targets?
Methodological Answer:
- Molecular Docking : Uses high-resolution co-crystal structures (e.g., PEX14) to model ligand poses and calculate binding energies .
- MD Simulations : Assess stability of ligand-protein complexes over time, identifying critical hydrogen bonds or hydrophobic interactions .
- QSAR Modeling : Correlates electronic descriptors (e.g., logP, H-bond acceptors) with bioactivity data to prioritize analogs for synthesis .
Q. Advanced: How to validate bioactivity through orthogonal assays?
Methodological Answer:
- AlphaScreen Technology : Quantifies compound binding to targets like PEX14 using bead-based proximity assays .
- 2D Protein NMR : Detects chemical shift perturbations in target proteins upon ligand binding, confirming direct interactions .
- Cytotoxicity Profiling : Counter-screen against mammalian cell lines (e.g., HEK293) to rule out non-specific toxicity .
Properties
IUPAC Name |
5H-benzo[b][1,4]benzoxazepin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)14-13/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMPDOZBQGHTGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185470 | |
Record name | Dibenz(b,f)(1,4)oxazepin-11(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3158-85-8 | |
Record name | Dibenz[b,f][1,4]oxazepin-11(10H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3158-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | O-(o-Aminophenoxy)benzoic acid lactam | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003158858 | |
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Record name | 3158-85-8 | |
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Record name | Dibenz(b,f)(1,4)oxazepin-11(10H)-one | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenz[b,f][1,4]oxazepin-11(10H)-one | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.638 | |
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Record name | O-(O-AMINOPHENOXY)BENZOIC ACID LACTAM | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11B50BX482 | |
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Synthesis routes and methods
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